molecular formula C15H10BrF2N B7978898 5-Bromo-1-(2,4-difluorobenzyl)-1H-indole

5-Bromo-1-(2,4-difluorobenzyl)-1H-indole

Cat. No.: B7978898
M. Wt: 322.15 g/mol
InChI Key: YWEDQRDVJRYOHP-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,4-difluorobenzyl)-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 5-position and a 2,4-difluorobenzyl group at the 1-position of the indole scaffold.

Properties

IUPAC Name

5-bromo-1-[(2,4-difluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N/c16-12-2-4-15-10(7-12)5-6-19(15)9-11-1-3-13(17)8-14(11)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEDQRDVJRYOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-1-(2,4-difluorobenzyl)-1H-indole typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 2,4-difluorobenzyl chloride.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the nitrogen atom of the indole ring attacks the carbon atom of the 2,4-difluorobenzyl chloride, resulting in the formation of the desired product. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

5-Bromo-1-(2,4-difluorobenzyl)-1H-indole can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted indole derivatives.

Scientific Research Applications

5-Bromo-1-(2,4-difluorobenzyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,4-difluorobenzyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the function of receptors involved in inflammatory responses. The exact molecular pathways and targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Halogenation Effects : Bromine at the 5-position is common in many analogs (e.g., 5-Bromo-1-methyl-1H-indole, 5-Bromo-7-chloro-1H-indole). Bromine increases molecular weight and may enhance binding to hydrophobic pockets in biological targets.
  • Fluorinated Benzyl Group: The 2,4-difluorobenzyl substituent in the target compound distinguishes it from non-fluorinated analogs (e.g., 1-methyl or 1-propargyl derivatives). Fluorine atoms improve metabolic stability and membrane permeability compared to non-fluorinated benzyl groups.
  • Sulfonyl and Silyl Groups : Compounds like 5-Bromo-1-(phenylsulfonyl)-1H-indole and 5-Bromo-1-(triisopropylsilyl)-1H-indole exhibit distinct electronic profiles due to electron-withdrawing (sulfonyl) or bulky (silyl) groups, affecting their reactivity in cross-coupling reactions.

Physicochemical Properties

  • Solubility: Non-polar substituents (e.g., triisopropylsilyl) reduce aqueous solubility, whereas polar groups (e.g., carboxylic acids in 5-Bromo-1H-indole-7-carboxylic acid) enhance it.
  • Melting Points : Methyl derivatives (e.g., 5-Bromo-1-methyl-1H-indole) are typically crystalline solids, while propargyl analogs form oils.

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